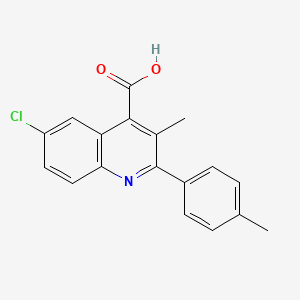

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carboxylic acid functional group attached to a quinoline ring. Its molecular formula is C17H12ClNO2, and it has a molecular weight of 297.74 g/mol .

Mechanism of Action

Mode of Action

The exact mode of action of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Quinoline derivatives have been known to interact with their targets, causing changes at the molecular level .

Biochemical Pathways

The biochemical pathways affected by This compound Quinoline derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound need further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound Some studies suggest that quinoline derivatives can cause DNA fragmentation in certain cell lines

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-methylquinoline with 4-methylbenzaldehyde in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form quinoline-4-carboxylate derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid: Similar in structure but with a different position of the methyl group.

6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid: Differing in the position of the carboxylic acid group.

4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to distinct biological activities.

Uniqueness

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methyl group, and a carboxylic acid group on the quinoline ring makes it a versatile compound for various applications in research and industry .

Biological Activity

6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS No. 847503-15-5) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and applications in research.

- Molecular Formula : C₁₈H₁₄ClNO₂

- Molecular Weight : 313.76 g/mol

- Structure : The compound features a quinoline core with a chloro group at position 6, a methyl group at position 3, and a para-methylphenyl substituent at position 2.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : Quinoline derivatives often interact with various biological targets, leading to alterations in molecular pathways. Specific interactions may include binding to enzymes or receptors involved in disease processes .

- DNA Fragmentation : Some studies indicate that quinoline derivatives can induce DNA fragmentation in certain cell lines, suggesting a potential mechanism for anticancer activity.

- Biochemical Pathways : The compound is believed to affect multiple biochemical pathways, although specific pathways remain to be fully elucidated.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound's absorption characteristics influence its bioavailability.

- Distribution : Distribution patterns within biological systems can affect its efficacy and safety.

- Metabolism : The metabolic pathways can determine the duration of action and potential toxicity.

- Excretion : Knowledge about how the compound is eliminated from the body aids in assessing its long-term effects.

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial properties. The specific activity of this compound against various pathogens has not been extensively documented; however, related compounds have shown promising results against bacteria and protozoa .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

- Antimalarial Activity : A related study on quinoline derivatives reported moderate antimalarial activity against Plasmodium falciparum, indicating that structural modifications could enhance efficacy against malaria parasites .

- Cytotoxicity Studies : In vitro studies have shown that certain quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar quinoline derivatives:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid | Similar core | Moderate antimicrobial | Different methyl positioning |

| 6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid | Similar core | Anticancer properties | Varying carboxylic acid position |

| 4-Hydroxy-2-quinolones | Quinoline core | Antimicrobial | Different functional groups |

Properties

IUPAC Name |

6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-3-5-12(6-4-10)17-11(2)16(18(21)22)14-9-13(19)7-8-15(14)20-17/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXLGXCGLDAXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.